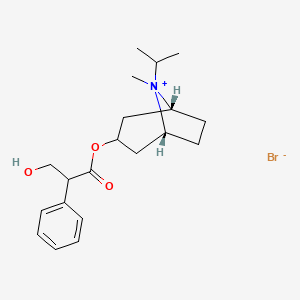

Ipratropium bromide

Descripción

Propiedades

Número CAS |

22254-24-6 |

|---|---|

Fórmula molecular |

C20H30BrNO3 |

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19-,21?;/m0./s1 |

Clave InChI |

LHLMOSXCXGLMMN-CJFOZSTMSA-M |

SMILES isomérico |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

SMILES canónico |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Apariencia |

Solid powder |

melting_point |

231.0 °C |

Otros números CAS |

24358-20-1 58073-59-9 60251-88-9 22254-24-6 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

60205-81-4 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ipratropium Bromide in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a cornerstone therapy for obstructive airway diseases, primarily exerting its effects through competitive antagonism of muscarinic acetylcholine receptors in the airway smooth muscle. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of this compound. It delves into the specific receptor interactions, the intracellular signaling cascades that are modulated, and the ultimate physiological response of the airway smooth muscle. Detailed experimental protocols for key assays used to elucidate this mechanism are provided, alongside a quantitative summary of this compound's binding affinities. This document is intended to serve as a detailed resource for researchers and professionals involved in respiratory pharmacology and drug development, offering a granular understanding of this widely used bronchodilator.

Introduction

Bronchoconstriction, a hallmark of diseases like chronic obstructive pulmonary disease (COPD) and asthma, is significantly mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[1] ACh acts on muscarinic receptors on airway smooth muscle cells, triggering a cascade of intracellular events that lead to muscle contraction and narrowing of the airways.[2][3] this compound, a synthetic quaternary ammonium derivative of atropine, functions as a non-selective muscarinic receptor antagonist.[1][4] Its localized action in the lungs, with minimal systemic absorption, makes it an effective and well-tolerated bronchodilator.[4] This guide will dissect the intricate mechanism of action of this compound at the molecular and cellular levels.

Molecular Mechanism of Action

Competitive Antagonism of Muscarinic Receptors

This compound exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of airway smooth muscle cells.[5] While it is a non-selective antagonist, its primary therapeutic action is mediated through the blockade of the M3 muscarinic receptor subtype, which is predominantly responsible for smooth muscle contraction.[4][6] Ipratropium also exhibits affinity for M1 and M2 receptors, though its clinical efficacy is primarily attributed to M3 antagonism.[4][7]

The Gq Protein Signaling Pathway

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that signals through the Gq alpha subunit.[2][3] The binding of acetylcholine to the M3 receptor initiates a conformational change, leading to the activation of the Gq protein. This activation triggers a downstream signaling cascade that ultimately results in smooth muscle contraction.

The key steps in this pathway are as follows:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[3]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[8]

-

Calcium-Calmodulin Complex Formation: The increase in intracellular calcium concentration leads to the binding of Ca2+ to calmodulin (CaM).

-

Activation of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex activates myosin light chain kinase.

-

Phosphorylation of Myosin Light Chain: Activated MLCK phosphorylates the regulatory light chain of myosin, which is a crucial step for the interaction between actin and myosin filaments.

-

Smooth Muscle Contraction: The phosphorylation of the myosin light chain enables the cross-bridge cycling between actin and myosin, leading to smooth muscle contraction and bronchoconstriction.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the activation of this entire signaling cascade, thereby inhibiting the increase in intracellular calcium and subsequent smooth muscle contraction.[9]

Quantitative Data

The affinity of this compound for muscarinic receptor subtypes has been quantified in various studies. The following table summarizes key binding affinity data.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/Cell Line | Reference |

| M1 | This compound | IC50 | 2.9 | - | [7] |

| M2 | This compound | IC50 | 2.0 | - | [7] |

| M3 | This compound | IC50 | 1.7 | - | [7] |

| M1-M3 | This compound | Ki | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle | [10] |

| Muscarinic Receptors | This compound | Kd | 23 ± 11 (pmol/L) | Rat Airway and Lung Tissues (COPD model) | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for muscarinic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for M3 muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing human M3 muscarinic receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing M3 receptors in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to saturate the receptors.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Measurement of Bronchoconstriction (Organ Bath Assay)

This functional assay assesses the ability of this compound to inhibit acetylcholine-induced contraction of airway smooth muscle.[13][14]

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced bronchoconstriction.

Materials:

-

Animal model (e.g., guinea pig, rat) or human bronchial tissue.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Acetylcholine (or other muscarinic agonist like carbachol).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate tracheal or bronchial rings from the animal model or human tissue. Suspend the rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular changes of the buffer.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.

-

Cumulative Concentration-Response Curve to Acetylcholine: After a washout period, generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonism with this compound: After another washout period, incubate the tissues with a fixed concentration of this compound for a defined period.

-

Repeat Acetylcholine Curve: In the presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.

-

Data Analysis:

-

Normalize the contractile responses to the maximum contraction induced by KCl.

-

Plot the contractile response against the logarithm of the acetylcholine concentration to generate dose-response curves in the absence and presence of this compound.

-

Determine the EC50 values (the concentration of acetylcholine that produces 50% of the maximal response) from the curves.

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value, which is a measure of the antagonist's potency.

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay directly measures the effect of this compound on acetylcholine-induced changes in intracellular calcium concentration in airway smooth muscle cells.

Objective: To visualize and quantify the inhibitory effect of this compound on acetylcholine-induced [Ca²⁺]i elevation.

Materials:

-

Cultured primary human airway smooth muscle cells (HASMCs) or freshly isolated cells.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[15]

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Acetylcholine.

-

This compound.

-

Fluorescence microscope with a digital camera and image analysis software.

Procedure:

-

Cell Culture and Dye Loading: Culture HASMCs on glass coverslips. Load the cells with a fluorescent Ca²⁺ indicator dye by incubating them in a solution containing the dye for a specific period.

-

Baseline Fluorescence: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with the physiological salt solution and record the baseline fluorescence intensity.

-

Stimulation with Acetylcholine: Perfuse the cells with a solution containing acetylcholine and record the change in fluorescence intensity, which corresponds to an increase in [Ca²⁺]i.

-

Inhibition with this compound: After a washout period, pre-incubate the cells with this compound for a defined time.

-

Repeat Acetylcholine Stimulation: While still in the presence of this compound, stimulate the cells again with acetylcholine and record the fluorescence response.

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time for individual cells or regions of interest.

-

Calculate the peak [Ca²⁺]i response to acetylcholine in the absence and presence of this compound.

-

Compare the responses to determine the inhibitory effect of this compound on acetylcholine-induced calcium signaling.

-

Conclusion

This compound is a non-selective muscarinic antagonist that effectively induces bronchodilation by competitively inhibiting the action of acetylcholine at M3 receptors on airway smooth muscle. This antagonism blocks the Gq-protein-mediated signaling cascade, preventing the rise in intracellular calcium that is essential for muscle contraction. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and development of novel and improved therapies for obstructive airway diseases. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to advancing the field of respiratory pharmacology.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. europeanreview.org [europeanreview.org]

- 6. droracle.ai [droracle.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

- 12. benchchem.com [benchchem.com]

- 13. reprocell.com [reprocell.com]

- 14. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of ipratropium bromide in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic quaternary ammonium compound and a well-established short-acting muscarinic antagonist (SAMA) used clinically in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It exerts its therapeutic effect primarily through local action in the airways following inhalation.[4] Understanding its pharmacodynamic profile in preclinical models is crucial for the development of new respiratory therapies and for interpreting clinical outcomes. This guide provides a detailed overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, receptor affinity, in vitro and in vivo potency, and the experimental protocols used for its evaluation.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1][5] In the airways, parasympathetic nerve fibers release ACh, which binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion. Ipratropium blocks these effects by preventing ACh from binding to its receptors.[6]

There are three key muscarinic receptor subtypes in the lungs:

-

M1 Receptors: Located in parasympathetic ganglia, their activation facilitates neurotransmission.

-

M2 Receptors: Found on presynaptic cholinergic nerve terminals, these act as autoreceptors that inhibit further ACh release.[7] Blockade of M2 receptors can paradoxically increase ACh release, which may explain instances of bronchoconstriction at very low doses.[7][8][9]

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, their activation is the primary driver of bronchoconstriction and mucus secretion.[10] Ipratropium's main therapeutic benefit comes from its antagonism of M3 receptors.

The binding of ACh to M3 receptors on bronchial smooth muscle activates a Gq-protein coupled pathway, leading to an increase in intracellular calcium (Ca++) and subsequent muscle contraction.[4] Ipratropium competitively inhibits this initial step.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic parameters for this compound from various preclinical studies.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the in vitro binding affinity of this compound to human muscarinic receptor subtypes, typically measured as the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

| Receptor Subtype | IC50 (nM) | Species/Cell Line | Reference |

| M1 | 2.9 | Human (recombinant) | [1][5] |

| M2 | 2.0 | Human (recombinant) | [1][5] |

| M3 | 1.7 | Human (recombinant) | [1][5] |

Table 2: In Vitro Functional Potency

This table shows the functional potency of this compound in isolated tissue preparations, where its ability to relax pre-contracted airway smooth muscle is quantified. Potency is often expressed as the -log of the molar concentration producing 50% of the maximal effect (pEC50 or -logEC50).

| Preclinical Model | Agonist (Contractile Agent) | Potency (-logEC50) | Efficacy (Emax, % Relaxation) | Reference |

| Feline Bronchi | Acetylcholine (40% tone) | > 6.0 | 80-100% | [11] |

| Guinea Pig Trachea | Insulin | Not specified | Significant Inhibition | [12] |

Table 3: In Vivo Efficacy in Animal Models

This table summarizes the effects of this compound in live animal models, demonstrating its ability to prevent or reverse bronchoconstriction.

| Animal Model | Challenge Agent | Ipratropium Dose/Concentration | Key Finding | Reference |

| Guinea Pig | Vagal Nerve Stimulation | 0.01-1.0 µg/kg i.v. | Potentiated bronchoconstriction (likely M2 blockade). | [8] |

| Guinea Pig | Vagal Nerve Stimulation | >1.0 µg/kg i.v. | Antagonized bronchoconstriction. | [8] |

| Guinea Pig | Vagal Nerve Stimulation | 10 µg/kg i.v. | Abolished bronchoconstrictor response. | [8] |

| Dog | (Spontaneous tone) | 0.01-0.1 mg/mL (aerosol) | Caused airway constriction (preferential M2 blockade). | [9] |

| Dog | (Spontaneous tone) | >0.1 mg/mL (aerosol) | Caused bronchodilation (M3 blockade dominates). | [9] |

| Rat | (Receptor Occupancy) | 7.3 nmol/kg (intratracheal) | Significant lung muscarinic receptor binding at 2h, but not sustained at 12h. | [13] |

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following sections detail the standard methodologies used to assess the pharmacodynamics of muscarinic antagonists like this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for specific muscarinic receptor subtypes.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells that have been engineered to express a single subtype of human muscarinic receptor (hM1, hM2, or hM3).[14]

-

Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[13]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]

-

Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[15] The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

In Vitro Isolated Tissue Bath Assay

Objective: To measure the functional antagonist activity of this compound on airway smooth muscle contraction.

Methodology:

-

Tissue Preparation: An animal (e.g., guinea pig, cat) is euthanized, and a section of airway tissue, such as the trachea or main bronchi, is carefully dissected.[11][12] The tissue may be cut into rings or strips.

-

Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[15] One end of the tissue is fixed, and the other is attached to a force-displacement transducer to record isometric tension.[15]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Contraction: A stable contraction is induced by adding a muscarinic agonist like acetylcholine or carbachol to the bath.[11][15]

-

Drug Addition: Once the contraction is stable, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

-

Data Analysis: The relaxant responses are expressed as a percentage of the pre-contracted tone. A concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy).[11]

In Vivo Bronchoprotection Assay

Objective: To assess the efficacy and duration of action of this compound in preventing bronchoconstriction in a live animal model.

Methodology:

-

Animal Preparation: An animal, typically a guinea pig or dog, is anesthetized.[8][14] The animal is often intubated and mechanically ventilated to allow for precise measurement of lung function parameters like airway resistance and dynamic compliance.

-

Baseline Measurement: Baseline lung function is recorded.

-

Drug Administration: this compound or a vehicle control is administered, often via intratracheal instillation or aerosol inhalation to mimic the clinical route.[9][14]

-

Bronchial Challenge: At set time points after drug administration, a bronchoconstrictor challenge is delivered. This is typically achieved by an intravenous injection of acetylcholine or methacholine, or by electrical stimulation of the vagus nerve.[8][14]

-

Measure Response: The resulting increase in airway resistance (bronchoconstriction) is measured.

-

Data Analysis: The protective effect of ipratropium is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group. By performing challenges at multiple time points, the duration of action can be determined.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Bioequivalence study of this compound inhalation aerosol using PBPK modelling [frontiersin.org]

- 3. Bioequivalence study of this compound inhalation aerosol using PBPK modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmascience.com [pharmascience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Ipratropium Bromide: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a synthetic anticholinergic agent widely utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. As a quaternary ammonium derivative of atropine, its pharmacological action is primarily mediated through the non-selective antagonism of muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the molecular structure and key physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Identification

This compound is a well-characterized molecule with a defined stereochemistry. It exists as a quaternary ammonium compound, which contributes to its pharmacological and physicochemical characteristics.

Chemical Name: (1R,3r,5S,8r)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane bromide

Molecular Formula: C₂₀H₃₀BrNO₃

Molecular Weight: 412.36 g/mol

CAS Registry Number: 22254-24-6

The molecular structure of this compound is characterized by a tropane backbone, similar to its precursor atropine. The presence of the N-isopropyl group results in a permanently charged quaternary amine, which has significant implications for its absorption and distribution profile, notably its limited ability to cross the blood-brain barrier.

Crystal Structure

The three-dimensional arrangement of this compound in the solid state has been elucidated through X-ray powder diffraction studies. This compound monohydrate crystallizes in the monoclinic space group P2₁/c. The crystal lattice is stabilized by a network of hydrogen bonds involving the bromide ion, the water molecule, and the hydroxyl and carbonyl groups of the ipratropium cation.

Physicochemical Properties

The therapeutic efficacy and formulation development of this compound are intrinsically linked to its physicochemical properties. A summary of these key parameters is presented below, followed by detailed experimental protocols for their determination.

Data Presentation

| Property | Value | References |

| Melting Point | 230-233 °C (with decomposition) | |

| Solubility | Freely soluble in water and lower alcohols; Insoluble in ether, chloroform, and fluorohydrocarbons. | |

| pKa | ~15.3 | |

| LogP (Octanol-Water Partition Coefficient) | 0.038 |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of this compound using the saturation shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a stoppered flask containing a known volume of the desired solvent (e.g., purified water, ethanol).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to permit the separation of the undissolved solid from the solution. Centrifugation or filtration can be used to facilitate this separation.

-

Quantification: An aliquot of the clear supernatant is carefully withdrawn and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Caption: Workflow for determining the solubility of this compound.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound, a quaternary ammonium compound, by potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent mixture such as methanol/water, to ensure complete dissolution.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a quaternary ammonium compound, which is a strong acid, the pKa will be the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). The experiment should be repeated at least three times.

Determination of LogP (Shake-Flask Method)

This protocol details the determination of the n-octanol/water partition coefficient (LogP) of this compound using the traditional shake-flask method.

Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for at least 24 hours, followed by separation of the two phases.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M₁ to M₅). Its therapeutic effect in the respiratory tract is primarily mediated by the blockade of M₃ receptors located on the smooth muscle cells of the airways.

Acetylcholine, the endogenous agonist, binds to M₃ receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and bronchoconstriction.

By competitively inhibiting the binding of acetylcholine to M₃ receptors, this compound prevents this signaling cascade, leading to a reduction in intracellular Ca²⁺ levels and consequently, bronchodilation.

Caption: Signaling pathway of this compound at the M3 muscarinic receptor.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of this compound. The tabulated data, along with the described experimental protocols, offer a valuable resource for researchers and professionals in the pharmaceutical field. The visualization of the experimental workflow and the signaling pathway further aids in the comprehension of the core scientific principles underlying the characterization and mechanism of action of this important respiratory medication. A thorough understanding of these fundamental properties is essential for the continued development of new formulations and therapeutic applications of this compound.

Ipratropium Bromide: A Technical Guide to its Interaction with Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of ipratropium bromide to the five muscarinic acetylcholine receptor subtypes (M1-M5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

This compound is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at M1, M2, and M3 receptors.[1][2] Its therapeutic effects in the airways are primarily attributed to the antagonism of M3 receptors.[1]

Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While comprehensive data for this compound across all five human muscarinic receptor subtypes is not extensively available in a single source, the following tables summarize the key findings from various studies.

It is important to note that affinity values can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and assay methodology.

Table 1: this compound Binding Affinity (IC50)

| Receptor Subtype | IC50 (nM) | Species/Tissue |

| M1 | 2.9 | Not Specified |

| M2 | 2.0 | Not Specified |

| M3 | 1.7 | Not Specified |

Table 2: this compound Binding Affinity (Ki and Kd)

| Parameter | Value | Species/Tissue | Notes |

| Ki | 0.5 - 3.6 nM | Human Airway Smooth Muscle | This study did not differentiate between muscarinic receptor subtypes.[3] |

| Kd | 23 ± 11 pmol/L | Rat Lung Tissue | This value represents the affinity for the total population of muscarinic receptors in the tissue.[4] |

Table 3: Functional Antagonism of this compound (pA2)

| Parameter | Value | Species/Tissue | Receptor Subtype Implicated |

| pA2 | 8.39 | Rat Lung | M3 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. It is a measure of antagonist potency derived from functional assays.

Binding Kinetics of this compound

The kinetics of binding, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the drug-receptor interaction. A slow dissociation rate, for instance, can contribute to a longer duration of action.

Data on the specific kinetic rate constants for this compound at each muscarinic receptor subtype are limited. However, some studies have characterized its dissociation profile.

Table 4: this compound Binding Kinetics

| Parameter | Value | Species/Tissue | Notes |

| Dissociation | Described as "fast" compared to other antagonists like glycopyrrolate.[3] | Human Airway Smooth Muscle | This suggests a relatively shorter residence time at the receptor.[3] |

| t½ [offset] | 59.2 ± 17.8 min | Human Airway Smooth Muscle | The half-life of dissociation from the receptor. |

Experimental Protocols

The determination of binding affinity and kinetics relies on well-established experimental methodologies. The following sections provide an overview of the key protocols cited in the literature for characterizing the interaction of ligands with muscarinic receptors.

Radioligand Competition Binding Assay (for Ki determination)

This assay is used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Workflow:

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Kinetic Binding Assays (for kon and koff determination)

Determining the association (kon) and dissociation (koff) rates requires measuring the binding of a ligand over time.

Methodology for koff (Dissociation Rate):

-

Receptors are pre-incubated with the unlabeled ligand (this compound) to allow for complex formation.

-

Dissociation is initiated by adding a high concentration of a radiolabeled ligand.

-

The binding of the radioligand is measured at various time points. The rate at which the radioligand binds is indicative of the dissociation rate of the unlabeled ligand.

Methodology for kon (Association Rate):

-

The association of a radiolabeled ligand to the receptor is measured over time in the presence of different concentrations of the unlabeled test compound (this compound).

-

The observed association rate constants are then analyzed to determine the kon of the test compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.

This technical guide provides a consolidated resource on the binding characteristics of this compound to muscarinic receptors. The provided data and protocols are intended to aid researchers in the design and interpretation of studies related to muscarinic pharmacology. Further research is warranted to fully elucidate the subtype-specific binding kinetics of this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Ipratropium Bromide for Non-Respiratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide, a well-established anticholinergic agent, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions. However, its mechanism of action—the non-selective blockade of muscarinic acetylcholine receptors—lends itself to a variety of potential therapeutic applications beyond the airways. This technical guide delves into the early-stage research and clinical evidence for the use of this compound in several non-respiratory indications, including sialorrhea (excessive drooling), rhinitis, and bradycardia. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Muscarinic Acetylcholine Receptor Blockade

This compound exerts its effects by competitively and non-selectively antagonizing muscarinic acetylcholine receptors (mAChRs).[[“]][2] In the context of non-respiratory applications, the blockade of the M3 subtype of mAChRs is of particular importance.[3][4] These receptors are predominantly located on exocrine glands (such as salivary and nasal glands) and in the heart.[3][4]

Signaling Pathway in Exocrine Glands

The binding of acetylcholine (ACh) to M3 receptors on salivary and nasal gland acinar cells triggers a signaling cascade that leads to secretion. This compound inhibits this process.

Sialorrhea (Excessive Drooling)

Sialorrhea is a common and distressing symptom in various neurological conditions, including Parkinson's disease and in pediatric populations with developmental disabilities. The overproduction or inefficient clearance of saliva can lead to social embarrassment and skin breakdown. This compound has been investigated as a potential treatment to reduce salivary secretions.

Quantitative Data

| Study Population | Intervention | Outcome Measure | Result | p-value | Reference |

| Parkinson's Disease (n=17) | Sublingual this compound spray (1-2 sprays, max 4 times/day for 2 weeks) vs. Placebo | Weight of saliva production (objective) | No significant effect | Not significant | [5][6] |

| Parkinson's Disease (n=17) | Sublingual this compound spray (1-2 sprays, max 4 times/day for 2 weeks) vs. Placebo | Subjective rating of sialorrhea | Mild positive effect | Not specified | [5][6] |

| Pediatric Patients (n=12) | Topical 0.03% this compound nasal solution (sublingually/buccally) | Drooling Frequency and Severity Scale (DFSS) - Frequency (median score) | Pre-treatment: 4, Post-treatment: 3 | 0.020 | [5][7][8] |

| Pediatric Patients (n=12) | Topical 0.03% this compound nasal solution (sublingually/buccally) | Drooling Frequency and Severity Scale (DFSS) - Severity (median score) | Pre-treatment: 5, Post-treatment: 4.5 | 0.129 (not significant) | [5][7][8] |

Experimental Protocols

Study in Parkinson's Disease Patients (Thomsen et al., 2007) [5][6]

-

Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 17 individuals with Parkinson's disease and bothersome drooling.

-

Intervention: Patients were randomized to receive either this compound spray or a placebo. The dosage was one to two sprays administered sublingually, up to a maximum of four times per day for a duration of two weeks.

-

Washout Period: A one-week washout period was implemented before crossing over to the other treatment arm for an additional two weeks.

-

Primary Outcome Measure: The primary outcome was an objective measurement of saliva production, quantified by the weight of saliva collected.

-

Secondary Outcome Measures: Secondary outcomes included subjective assessments of the severity and frequency of sialorrhea using home diaries, the salivation subscore of the Unified Parkinson's Disease Rating Scale (UPDRS) part II, overall parkinsonian disability (UPDRS), and the incidence of adverse events.

Retrospective Study in Pediatric Patients [5][7][8]

-

Design: Retrospective chart review.

-

Participants: 12 pediatric patients with a diagnosis of sialorrhea who had follow-up data available.

-

Intervention: Patients were prescribed 1 to 2 sprays of 21 µg (0.03%) this compound nasal solution to be administered sublingually or buccally up to three times a day as needed.

-

Data Collection: A review of patient charts was conducted to collect data on demographics, comorbidities, clinical presentation, previous interventions, and scores from the Drooling Frequency and Severity Scale (DFSS) before and after treatment with this compound.

-

Statistical Analysis: Wilcoxon signed-rank tests were used to compare the pre- and post-treatment DFSS scores.

Rhinitis

Intranasal this compound has been investigated for its efficacy in reducing rhinorrhea (runny nose) associated with both allergic and non-allergic rhinitis. Its anticholinergic properties help to decrease secretions from the nasal glands.

Quantitative Data

| Study Population | Intervention | Outcome Measure | Result | p-value | Reference |

| Perennial Allergic Rhinitis (n=123) | 42 mcg this compound per nostril TID for 4 weeks vs. Placebo | Patient assessment of effect on rhinorrhea | 70% of patients reported good or excellent effect | < 0.05 | [9] |

| Perennial Allergic Rhinitis (n=123) | 42 mcg this compound per nostril TID for 4 weeks vs. Placebo | Improvement in quality of life | Significantly more patients reported improvement | 0.02 | [9] |

| Perennial Non-allergic Rhinitis (n=233) | This compound nasal spray vs. Saline vehicle (8 weeks) | Reduction in rhinorrhea | 30% reduction with ipratropium (significantly greater than vehicle) | Not specified | [10] |

| Non-allergic Rhinitis (meta-analysis of 5 RCTs, n=472) | 0.03% this compound nasal spray vs. Placebo | Rhinorrhea Severity (Standardized Mean Difference) | SMD = 0.93 (95% CI 0.06-1.8) | < 0.05 | [11] |

| Non-allergic Rhinitis (meta-analysis of 5 RCTs, n=472) | 0.03% this compound nasal spray vs. Placebo | Rhinorrhea Duration/Day (Standardized Mean Difference) | SMD = 0.35 (95% CI 0.15-0.55) | < 0.05 | [11] |

| Common Cold | 84 mcg this compound per nostril vs. 42 mcg/nostril, 168 mcg/nostril, and placebo | Decrease in rhinorrhea severity | 84 mcg dose was more efficacious than 42 mcg and marginally less than 168 mcg, with fewer adverse events than the higher dose. | Significant vs. placebo | [12] |

Experimental Protocols

General Protocol for Allergic and Non-Allergic Rhinitis Clinical Trials [9][13]

-

Design: Typically randomized, double-blind, placebo-controlled or vehicle-controlled, parallel-group or crossover studies.

-

Participants: Patients with a clinical diagnosis of perennial allergic or non-allergic rhinitis, often confirmed by skin testing to common allergens.

-

Intervention: Intranasal administration of this compound aqueous nasal spray at varying concentrations (e.g., 0.03% or 0.06%) and dosing regimens (e.g., two sprays per nostril two or three times daily) compared to a placebo or saline vehicle.

-

Duration: Treatment periods typically range from 4 to 8 weeks.

-

Outcome Measures:

-

Primary: Severity and duration of rhinorrhea, often assessed through patient-completed daily diaries using a rating scale (e.g., visual analog scale). Objective measures such as nasal discharge weights may also be used.

-

Secondary: Assessment of other nasal symptoms (congestion, sneezing, postnasal drip), patient and physician global assessments of treatment effectiveness, quality of life questionnaires, and monitoring of adverse events.

-

Bradycardia

Bradycardia, a heart rate of less than 60 beats per minute, can be asymptomatic or lead to symptoms such as dizziness, fatigue, and syncope. In cases of symptomatic sinus bradycardia, where the sinoatrial (SA) node's pacing is slow, increasing the heart rate is the primary therapeutic goal. This compound, by blocking muscarinic receptors in the heart, can increase the heart rate.

Quantitative Data

| Study Population | Intervention | Time Point | Outcome | Reference |

| Symptomatic Bradycardia (n=15) | Intravenous this compound | Not specified | Accelerated heart rate by >30% in the majority of patients | [14] |

| Sinus Bradycardia (n=13) | 0.5 mg intravenous this compound | 3 minutes post-injection | Average heart rate increase of 78% from baseline | [10] |

| Sinus Bradycardia (n=13) | 0.5 mg intravenous this compound | 120 minutes post-injection | Average heart rate increase of 26% from baseline | [10] |

Experimental Protocol

Study of Intravenous this compound in Sinus Bradycardia [10]

-

Design: Observational study with pre- and post-intervention measurements.

-

Participants: 13 patients with diagnosed sinus bradycardia.

-

Intervention: A single intravenous administration of 0.5 mg of this compound.

-

Data Collection: Heart rate and other hemodynamic parameters were recorded at baseline (before injection) and at 3, 30, 60, and 120 minutes following the administration of the drug.

-

Outcome Measures: The primary outcome was the change in heart rate from baseline. Secondary outcomes included changes in cardiac index, stroke volume, ejection fraction, and diastolic filling time.

Other Potential Non-Respiratory Applications

Gustatory Sweating (Frey's Syndrome)

Frey's syndrome is characterized by sweating and flushing of the skin in the distribution of the auriculotemporal nerve in response to gustatory stimuli. It is a common complication of parotidectomy. While other topical anticholinergics like glycopyrrolate have been studied for this condition, there is a lack of specific clinical trial data on the efficacy of this compound for Frey's syndrome.

Hyperhidrosis

Hyperhidrosis, or excessive sweating, can be a debilitating condition. The use of topical anticholinergics is a treatment modality. While the mechanism of action of this compound suggests potential efficacy, and it has been proposed for this use, there is a lack of robust clinical trial data specifically evaluating this compound for hyperhidrosis.[[“]] Much of the research in this area has focused on other anticholinergic agents.

Conclusion

Early-stage research indicates that this compound holds promise for several non-respiratory applications, primarily driven by its anticholinergic effects. The evidence is most robust for the treatment of rhinorrhea in both allergic and non-allergic rhinitis, where it has demonstrated significant efficacy in reducing nasal secretions. In the context of sialorrhea, its utility is more nuanced, with a retrospective study in a pediatric population showing a reduction in drooling frequency, while a study in Parkinson's disease patients did not find a significant effect on objective measures of saliva production. For symptomatic bradycardia, intravenous this compound has been shown to effectively increase heart rate.

Further well-controlled, larger-scale clinical trials are warranted to fully elucidate the efficacy and safety of this compound in these and other potential non-respiratory indications, such as gustatory sweating and hyperhidrosis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research and development in these areas. The visualization of the underlying signaling pathways offers a clear understanding of the pharmacological basis for these therapeutic explorations.

References

- 1. consensus.app [consensus.app]

- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound spray as treatment for sialorrhea in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csohns.org [csohns.org]

- 7. The Use of this compound for the Treatment of Pediatric Sialorrhea: A Retrospective Clinical Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Use of this compound for the Treatment of Pediatric Sialorrhea: A Retrospective Clinical Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyperhidrosis: A Review of Recent Advances in Treatment with Topical Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A clinical trial of this compound nasal spray in patients with perennial nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Nasal Spray in Non-Allergic Rhinitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A dose-response study of the efficacy and safety of this compound nasal spray in the treatment of the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound nasal spray 0.03% provides additional relief from rhinorrhea when combined with terfenadine in perennial rhinitis patients; a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Clinical, electrocardiographic and electrophysiologic evaluation of intravenous and oral this compound in patients with symptomatic bradycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of ipratropium bromide's anticholinergic effects

An In-Depth Technical Guide to the In Vitro Characterization of Ipratropium Bromide's Anticholinergic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic properties of this compound. This compound is a non-selective muscarinic receptor antagonist widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors in the airways, leading to smooth muscle relaxation and reduced mucus secretion.[2][3] A thorough in vitro characterization is essential for understanding its pharmacological profile, including its affinity for receptor subtypes and its functional potency.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting acetylcholine at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.[4][5] They are broadly classified based on the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[5][6] Upon activation, the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][8] In airway smooth muscle, the M3 receptor-mediated increase in intracellular calcium is the primary driver of bronchoconstriction.[3][7]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[6]

Below are diagrams illustrating these principal signaling cascades.

Caption: Gq protein-coupled muscarinic receptor signaling pathway.

Caption: Gi protein-coupled muscarinic receptor signaling pathway.

Quantitative Data Presentation

The anticholinergic activity of this compound is quantified using in vitro assays that determine its binding affinity (Ki) and functional potency (IC50).

Table 1: Muscarinic Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the equilibrium dissociation constant for the binding of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. While ipratropium is known as a non-selective antagonist, subtle differences in affinity can exist.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| M1 | Data not available in snippets | Atropine | ~1-2 |

| M2 | Data not available in snippets | Atropine | ~1-2 |

| M3 | Data not available in snippets | Atropine | ~1-2 |

| M4 | Data not available in snippets | Atropine | ~1-2 |

| M5 | Data not available in snippets | Atropine | ~1-2 |

| (Note: Specific Ki values for this compound were not available in the provided search results. The data for the reference compound Atropine is generally known in pharmacology.) |

Table 2: Functional Antagonism (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this typically refers to its ability to inhibit agonist-induced responses.

| Receptor Subtype | Assay Type | This compound IC50 (nM) |

| M1 | Agonist-induced functional response | 2.9[9] |

| M2 | Agonist-induced functional response | 2.0[9] |

| M3 | Agonist-induced functional response | 1.7[9] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate in vitro characterization of anticholinergic compounds.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to muscarinic receptors.[4][6]

Objective: To determine the Ki of this compound at each human muscarinic receptor subtype (M1-M5).

Materials:

-

Receptor Source: Membranes from cultured cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[6]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is commonly used due to its high affinity and low non-specific binding.[6]

-

Unlabeled Antagonist (Test Compound): this compound, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.[6]

Methodology:

-

Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Receptor Membranes.

-

Non-specific Binding (NSB): Radioligand + Atropine (1 µM) + Receptor Membranes.

-

Competition: Radioligand + Serial dilutions of this compound + Receptor Membranes.[6]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.[6]

-

Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mat into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This assay is used for Gq-coupled receptors (M1, M3, M5) and measures the ability of an antagonist to inhibit an agonist-induced increase in intracellular calcium concentration.[10][11]

Objective: To determine the functional antagonist potency (IC50) of this compound at human M1, M3, or M5 receptors.

Materials:

-

Cell Line: A stable cell line expressing the target human muscarinic receptor (e.g., CHO-K1 or HEK293).[10]

-

Calcium Indicator Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10][11]

-

Muscarinic Agonist: A full agonist like Carbachol or Acetylcholine.[10]

-

Test Compound: this compound stock solution and serial dilutions.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]

-

Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with the Fluo-4 AM dye solution in Assay Buffer. Incubate in the dark at 37°C for approximately 1 hour.

-

Compound Pre-incubation: Wash the cells with Assay Buffer to remove excess dye. Add the various dilutions of this compound (or vehicle control) to the wells and pre-incubate for a set period (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

-

Agonist Stimulation: Use the instrument's injector to add a pre-determined concentration of the agonist (e.g., Carbachol at its EC80 concentration) to all wells simultaneously.

-

Data Acquisition: Immediately following agonist injection, record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum increase in intracellular calcium.

-

Data Analysis:

-

Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, without antagonist).

-

Plot the percentage response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

-

Mandatory Visualization: Experimental Workflow

The in vitro characterization of an anticholinergic compound follows a logical progression from initial binding studies to functional assessment and selectivity profiling.

References

- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Landmark Bronchodilator: An In-depth Technical Guide to Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, chemical synthesis, and mechanism of action of ipratropium bromide, a cornerstone therapy in the management of obstructive lung diseases. We delve into the pivotal moments of its discovery, detail the primary and alternative synthetic routes with explicit experimental protocols, and elucidate its interaction with muscarinic acetylcholine receptors through a detailed signaling pathway analysis. Quantitative data is systematically presented in tabular format, and key processes are visualized using Graphviz diagrams to offer a clear and thorough understanding of this essential respiratory medication.

Historical Development: From Atropine to a Targeted Inhaled Therapy

This compound emerged from the need for a bronchodilator with the efficacy of atropine but without its systemic anticholinergic side effects. Developed by Boehringer Ingelheim in the 1960s, it represents a significant advancement in respiratory pharmacology.[1] The core innovation was the modification of the atropine molecule to create a quaternary ammonium compound. This chemical alteration limits its absorption across the gastrointestinal tract and the blood-brain barrier, thereby localizing its effects to the respiratory tract when administered via inhalation.

The journey of this compound from laboratory to clinic was marked by several key milestones:

-

1960s: Development and initial synthesis by Boehringer Ingelheim.[1]

-

1974: First approved for medical use, marking its entry into clinical practice.

-

1986: Received approval from the U.S. Food and Drug Administration (FDA), solidifying its role in the management of chronic obstructive pulmonary disease (COPD).[1]

Its development heralded a new era of targeted inhaled therapies for respiratory diseases, offering patients effective relief from bronchoconstriction with an improved safety profile compared to its predecessors.

Chemical Synthesis of this compound

The primary and most established synthetic route to this compound begins with the natural alkaloid, atropine. The synthesis can be conceptually divided into two key stages: the formation of atropine and its subsequent quaternization. An alternative synthetic pathway has also been developed to provide a different approach to the core molecular structure.

Primary Synthesis Route: From Tropine and Tropic Acid

The traditional synthesis involves the esterification of tropine with tropic acid to yield atropine, which is then N-alkylated with isopropyl bromide.

Step 1: Synthesis of Atropine

Atropine is formed through the Fischer-Speier esterification of tropine and tropic acid, catalyzed by hydrogen chloride.[2]

Step 2: Quaternization of Atropine to this compound

The tertiary amine of atropine is quaternized by reaction with isopropyl bromide to yield this compound.[2]

Alternative Synthesis Route

An alternative synthesis avoids the direct use of atropine, starting from more readily available precursors. This multi-step process involves the synthesis of key intermediates.

Quantitative Data on Synthesis

| Step | Reactants | Product | Yield (%) | Reference |

| Primary Route | ||||

| Quaternization | Atropine, Isopropyl Bromide | This compound | 80-97.8% | [3][4] |

| Alternative Route | ||||

| Compound (II) Prep. | Tropinol, Methyl Bromide | Compound (II) | 58% | [5] |

| Compound (V) Prep. | Compound (II), α-Formyl Methyl Phenylacetate | Compound (V) | 65% | [5] |

Detailed Experimental Protocols

Esterification of Tropine with Tropic Acid (Synthesis of Atropine)

-

Reactants: Tropine, Tropic acid, Hydrogen chloride (catalyst).

-

Procedure: A mixture of tropine and tropic acid is heated in the presence of a catalytic amount of hydrogen chloride. The reaction is typically carried out in a suitable solvent and refluxed for several hours.

-

Purification: The resulting atropine can be purified by recrystallization from a suitable solvent system, such as heptane and dichloromethane.[6]

Quaternization of Atropine (Synthesis of this compound)

-

Reactants: Atropine, Isopropyl bromide.

-

Solvent: Chloroform.[3]

-

Procedure: Atropine is dissolved in anhydrous chloroform. An excess of isopropyl bromide is added to the solution. The reaction mixture is stirred, and the temperature is gradually raised from an initial low temperature (e.g., -5-0°C) to a higher temperature (e.g., 40-50°C) and maintained for several hours.[3][4]

-

Purification: The crude this compound precipitates from the reaction mixture and is collected by filtration. The filter cake is washed with cold chloroform.[3] Further purification is achieved by recrystallization from a mixed solvent system, such as methanol and acetone or N,N-dimethylformamide, water, and tetrahydrofuran.[4][7] The purified product is then dried under vacuum.

Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of this compound and to separate it from related substances. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed using 1H-NMR spectroscopy.[9]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10] In the airways, the parasympathetic nervous system plays a crucial role in regulating smooth muscle tone. Acetylcholine released from vagal nerve endings binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.

Signaling Pathway of Bronchoconstriction

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.

Role of the RhoA/Rho-Kinase Pathway

In addition to the primary calcium-dependent pathway, the RhoA/Rho-kinase signaling cascade contributes to the sustained contraction of airway smooth muscle.[11] This pathway increases the calcium sensitivity of the contractile apparatus, in part by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates myosin light chains and promotes relaxation.

This compound's Antagonistic Action

This compound competitively blocks the binding of acetylcholine to M3 receptors on bronchial smooth muscle, thereby inhibiting the entire downstream signaling cascade.[10] This prevents the increase in intracellular calcium and the activation of the contractile machinery, resulting in bronchodilation.

Interaction with M2 Receptors

This compound is a non-selective antagonist, meaning it also blocks M2 muscarinic receptors.[10] Presynaptic M2 autoreceptors on cholinergic nerve endings normally function to inhibit further acetylcholine release, acting as a negative feedback mechanism.[12] Blockade of these M2 receptors by this compound can potentially lead to a transient increase in acetylcholine release. However, the predominant clinical effect is bronchodilation due to the potent blockade of the postsynaptic M3 receptors on the smooth muscle.

Receptor Binding Affinity

This compound exhibits high affinity for muscarinic receptors, with slight variations among the subtypes.

| Receptor Subtype | IC50 (nM) | Reference |

| M1 | 2.9 | [13][14] |

| M2 | 2.0 | [13][14] |

| M3 | 1.7 | [13][14] |

Conclusion

This compound stands as a testament to rational drug design, offering a targeted and effective solution for the management of obstructive airway diseases. Its development from atropine, guided by a deep understanding of pharmacology and medicinal chemistry, has provided a valuable therapeutic option for millions of patients. The synthetic pathways are well-established, and its mechanism of action via non-selective muscarinic antagonism is thoroughly characterized. This guide has provided a detailed technical overview of these critical aspects, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptors and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111978316B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 7. CN110845492A - this compound monohydrate - Google Patents [patents.google.com]

- 8. The separation of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

Ipratropium Bromide's Effect on Cholinergic Nerve Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ipratropium bromide, focusing on its profound effects on cholinergic nerve transmission. The following sections detail the molecular interactions, signaling pathways, and functional consequences of this widely used anticholinergic agent. Quantitative data from key experimental studies are summarized, and detailed protocols for reproducing these experiments are provided.

Introduction to Cholinergic Nerve Transmission and this compound